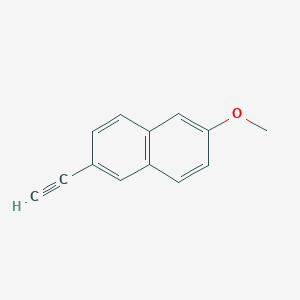
2-Ethynyl-6-methoxynaphthalene
Overview
Description
2-Ethynyl-6-methoxynaphthalene is a chemical compound with the empirical formula C13H10O . It has a molecular weight of 182.22 . This compound is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-6-methoxynaphthalene is represented by the SMILES stringCOc1ccc2cc(ccc2c1)C#C . This indicates that the molecule contains a naphthalene ring with a methoxy group (OCH3) and an ethynyl group (C#C) attached. Chemical Reactions Analysis
2-Ethynyl-6-methoxynaphthalene has been used in the functionalization of Cu2O cubes, enhancing their photocatalytic activity . The degree of photocatalytic activity enhancement is highly facet-dependent .Physical And Chemical Properties Analysis
2-Ethynyl-6-methoxynaphthalene is a solid with a melting point of 110-114 °C .Scientific Research Applications
Photocatalysis and Environmental Remediation
2-Ethynyl-6-methoxynaphthalene (2E-6MN) has been investigated for its photocatalytic properties. When functionalized with copper oxide (Cu₂O) cubes, it exhibits enhanced photocatalytic activity in the degradation of organic pollutants, such as methyl orange (MO) . Researchers explore its potential for environmental remediation, especially in wastewater treatment and air purification.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethynyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPLTUFXUXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404571 | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-6-methoxynaphthalene | |
CAS RN |
129113-00-4 | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-6-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Ethynyl-6-methoxynaphthalene interact with Cu2O and enhance its photocatalytic activity?
A1: The research suggests that 2-Ethynyl-6-methoxynaphthalene molecules bind to the surface of Cu2O cubes. [] This binding interaction is thought to modulate the band structure of Cu2O, ultimately enhancing its photocatalytic activity. [] While the exact mechanism isn't fully elaborated upon in the provided abstracts, it's plausible that this binding influences electron-hole separation and charge transfer processes, crucial for efficient photocatalysis.
Q2: Are there other similar compounds studied for enhancing Cu2O's photocatalytic activity?
A2: Yes, the research on 2-Ethynyl-6-methoxynaphthalene was inspired by the discovery that 4-ethynylaniline could significantly enhance the photocatalytic activity of inert Cu2O cubes for methyl orange degradation. [] This suggests that molecules with an ethynyl group, capable of interacting with the Cu2O surface, could hold potential for modulating its photocatalytic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

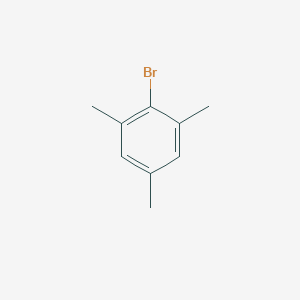
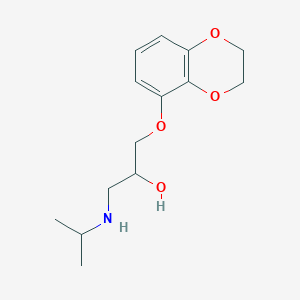
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)


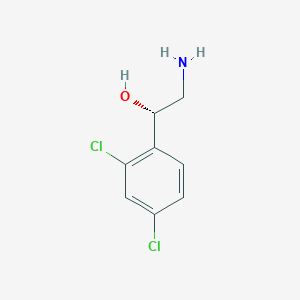
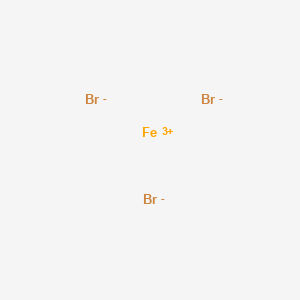
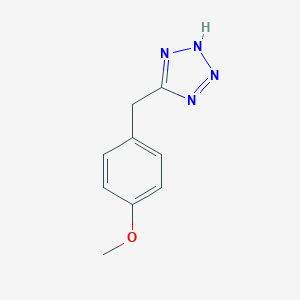
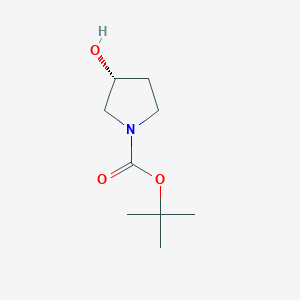
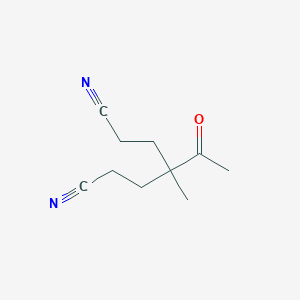
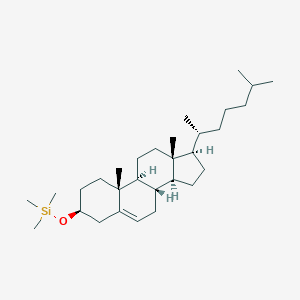
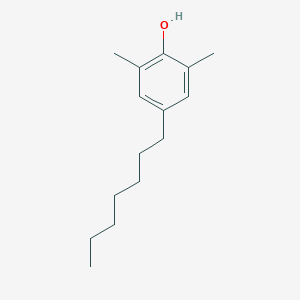
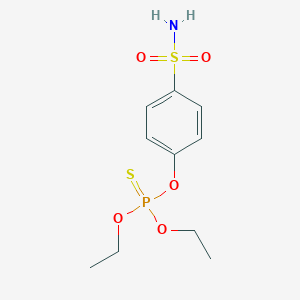
![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)